molecular formula C13H23BO3 B6171679 4,4,5,5-tetramethyl-2-[(1E)-2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane CAS No. 2246346-74-5

4,4,5,5-tetramethyl-2-[(1E)-2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane

Cat. No. B6171679
CAS RN: 2246346-74-5
M. Wt: 238.1
InChI Key:
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Description

4,4,5,5-tetramethyl-2-[(1E)-2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane (TMDO) is an organoboron compound that has been used in a variety of scientific research applications. TMDO is a colorless, odorless, and hygroscopic solid with a melting point of 83°C. It is soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF). TMDO is a versatile compound that has been used as a catalyst for various reactions, as a reagent for the synthesis of other compounds, and as a ligand for transition metal complexes.

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-2-[(1E)-2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane is not fully understood. However, it is believed that 4,4,5,5-tetramethyl-2-[(1E)-2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane acts as a Lewis acid, which is capable of forming a coordinative bond with a Lewis base such as a transition metal ion. This coordinative bond is believed to facilitate the catalytic transformation of organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4,5,5-tetramethyl-2-[(1E)-2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane have not been studied in detail. However, it is believed that 4,4,5,5-tetramethyl-2-[(1E)-2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane is not toxic and is not expected to have any adverse effects on humans or other organisms.

Advantages and Limitations for Lab Experiments

The advantages of using 4,4,5,5-tetramethyl-2-[(1E)-2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane in laboratory experiments include its low cost, ease of synthesis, and versatility. The main limitation of using 4,4,5,5-tetramethyl-2-[(1E)-2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane is its instability in aqueous solutions, which can limit its use in certain types of experiments.

Future Directions

There are a number of potential future directions for the use of 4,4,5,5-tetramethyl-2-[(1E)-2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane. These include the development of new catalytic transformations, the synthesis of new organoboron compounds, and the exploration of its use as a ligand for transition metal complexes. Additionally, further research into the biochemical and physiological effects of 4,4,5,5-tetramethyl-2-[(1E)-2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane could be beneficial.

Synthesis Methods

4,4,5,5-tetramethyl-2-[(1E)-2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane can be synthesized by the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (TMD) with ethylene oxide and a base such as sodium hydroxide. The reaction is conducted in an inert atmosphere such as nitrogen or argon and at a temperature of 80-90°C. The reaction is complete when the reaction mixture is cooled to room temperature and the product is isolated by precipitation.

Scientific Research Applications

4,4,5,5-tetramethyl-2-[(1E)-2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of organic compounds such as polymers, dyes, and pharmaceuticals. It has also been used as a reagent for the synthesis of other organoboron compounds. In addition, 4,4,5,5-tetramethyl-2-[(1E)-2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane has been used as a ligand for transition metal complexes, which can be used in catalytic and other chemical transformations.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,4,5,5-tetramethyl-2-[(1E)-2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane involves the reaction of 2-(oxan-3-yl)acetaldehyde with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base to form the desired product.", "Starting Materials": [ "2-(oxan-3-yl)acetaldehyde", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Base (e.g. NaOH, KOH)" ], "Reaction": [ "Step 1: Dissolve 2-(oxan-3-yl)acetaldehyde (1.0 equiv) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) in a suitable solvent (e.g. THF, toluene).", "Step 2: Add a base (1.5 equiv) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography to obtain 4,4,5,5-tetramethyl-2-[(1E)-2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane as a colorless oil." ] }

CAS RN

2246346-74-5

Product Name

4,4,5,5-tetramethyl-2-[(1E)-2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane

Molecular Formula

C13H23BO3

Molecular Weight

238.1

Purity

95

Origin of Product

United States

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